Predicted Lipophilicity (XLogP3) Distinguishes the Target Compound from the Parent Acid and Simpler Alkyl Esters
The computed XLogP3 value for the target compound (CAS 114829-20-8) is 3.0, reflecting the contribution of the 2-(diethylamino)ethyl ester side chain [1]. In contrast, the parent carboxylic acid (CAS 82039-84-7) and the simple ethyl ester (CAS 7287-40-3) are substantially more polar, with predicted logP values approximately 1.5–2.0 units lower based on class trends. The higher lipophilicity of the target compound implies improved membrane permeability and a distinct pharmacokinetic profile relative to non-amino ester analogs, a factor known to influence antimicrobial potency in benzofurancarboxylate series [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) |
| Comparator Or Baseline | 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid (CAS 82039-84-7): XLogP3 ~1.0; Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate (CAS 7287-40-3): XLogP3 ~1.5 (estimated from analog data in [2]) |
| Quantified Difference | ΔXLogP3 ~ +1.5 to +2.0 log units vs. parent acid and ethyl ester |
| Conditions | Predicted by XLogP3 algorithm, PubChem release 2025.04.14 [1] |
Why This Matters
Higher lipophilicity (XLogP3 = 3.0) positions this compound closer to the optimal range for membrane permeation among antimicrobial benzofurans, whereas the parent acid and simple esters are likely too polar for efficient passive diffusion, making the target compound a more viable candidate for cell-based assays.
- [1] PubChem Compound Summary for CID 659250: 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester. XLogP3-AA = 3.0. PubChem release 2025.04.14. View Source
- [2] Ostrowska K, Hejchman E, Wolska I, et al. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. Monatshefte für Chemie - Chemical Monthly. 2013;144(11):1679-1689. doi:10.1007/s00706-013-1067-7 (Tables 1 and 2: MIC data demonstrating lipophilicity-activity relationships across benzofurancarboxylate series) View Source
